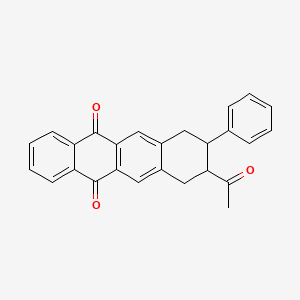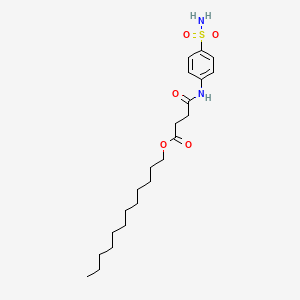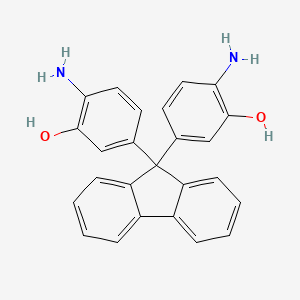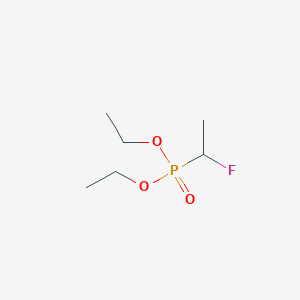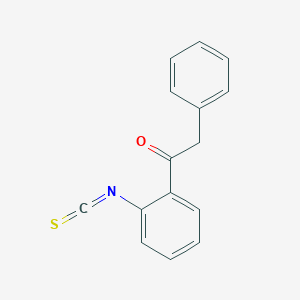![molecular formula C19H16ClN3O2 B14276934 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(2-phenylethyl)-, ethyl ester](/img/structure/B14276934.png)
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(2-phenylethyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(2-phenylethyl)-, ethyl ester is a complex organic compound belonging to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The specific structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system, with various functional groups attached, including a carboxylic acid, a chloro, a cyano, and an ethyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid derivatives typically involves multi-step processes. One common method involves the protection of a precursor compound, followed by ortho-lithiation and subsequent addition of ethyl chloroformate to introduce the ester group at the desired position . Deprotection steps are then carried out to yield the final product.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine derivatives undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the pyrrolo[2,3-b]pyridine core .
Applications De Recherche Scientifique
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Investigated for their interactions with biological macromolecules.
Medicine: Explored for their potential as therapeutic agents, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine derivatives often involves their interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. By binding to these receptors, the compounds can block their activity and thereby exert their therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another class of heterocyclic compounds with similar biological activities.
1H-Pyrrolo[2,3-b]pyridine-5-ol: A hydroxylated derivative with distinct chemical properties.
Uniqueness
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(2-phenylethyl)-, ethyl ester lies in its specific functional groups, which confer unique chemical reactivity and biological activity. The combination of a chloro, cyano, and ethyl ester group on the pyrrolo[2,3-b]pyridine core makes it a versatile compound for various applications in scientific research and industry .
Propriétés
Formule moléculaire |
C19H16ClN3O2 |
|---|---|
Poids moléculaire |
353.8 g/mol |
Nom IUPAC |
ethyl 4-chloro-3-cyano-1-(2-phenylethyl)pyrrolo[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C19H16ClN3O2/c1-2-25-19(24)15-11-22-18-16(17(15)20)14(10-21)12-23(18)9-8-13-6-4-3-5-7-13/h3-7,11-12H,2,8-9H2,1H3 |
Clé InChI |
OEKOOCBJJAEMCP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C2C(=C1Cl)C(=CN2CCC3=CC=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14276854.png)
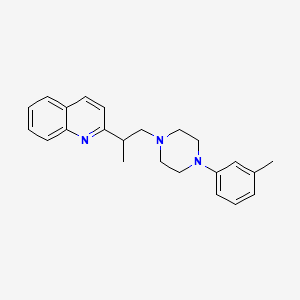
![4-Cyanophenyl 4-{3-[(but-3-enoyl)oxy]propoxy}benzoate](/img/structure/B14276866.png)
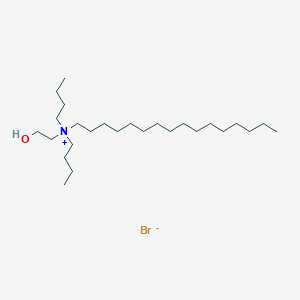
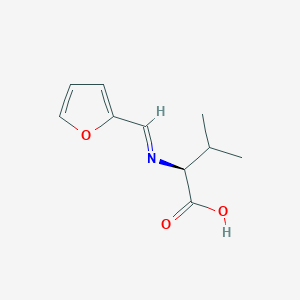
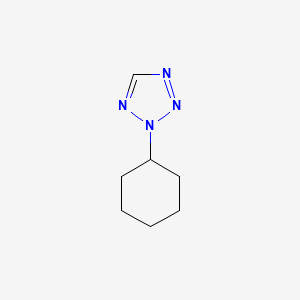
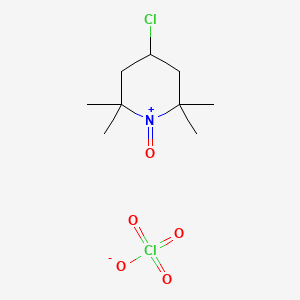
![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-(2-nitrophenyl)-](/img/structure/B14276913.png)
![2-[(2-Hydroxypropyl)(phenyl)amino]propan-1-ol](/img/structure/B14276920.png)
